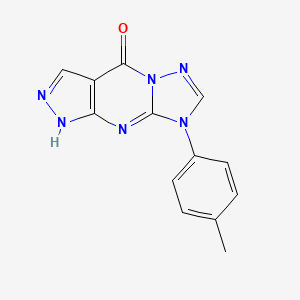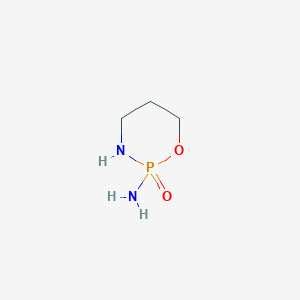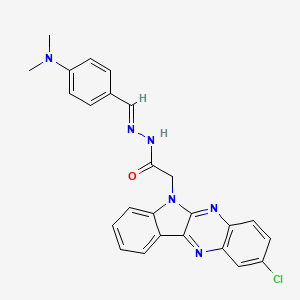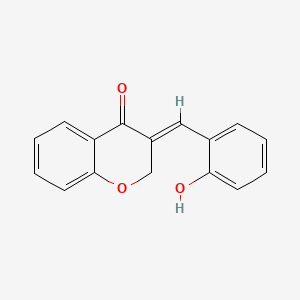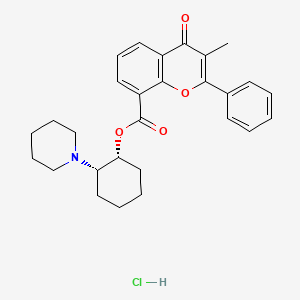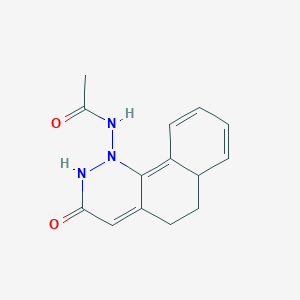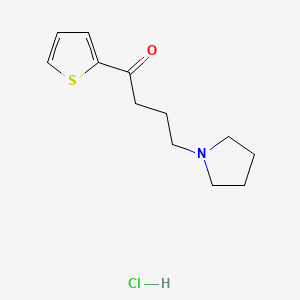
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- is a complex organic compound that belongs to the hydantoin family. Hydantoins are heterocyclic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The specific compound is characterized by the presence of a sec-butyl group, a dimethylamino propyl group, and a thio group, making it a unique derivative of hydantoin.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- typically involves the following steps:
Formation of the Hydantoin Ring: The initial step involves the cyclization of amino acids or their derivatives to form the hydantoin ring. This can be achieved through the Bucherer-Bergs reaction, which involves the reaction of an amino acid with potassium cyanate and ammonium carbonate.
Introduction of the Sec-Butyl Group: The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Dimethylamino Propyl Group: This step involves the reaction of the hydantoin derivative with 3-dimethylaminopropyl chloride in the presence of a base like triethylamine.
Incorporation of the Thio Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form corresponding hydantoins with reduced functional groups using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, triethylamine as base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced hydantoins.
Substitution: Various substituted hydantoins depending on the reagents used.
科学的研究の応用
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the dimethylamino group allows it to interact with nucleophilic sites, while the thio group can form covalent bonds with electrophilic centers.
類似化合物との比較
Similar Compounds
Hydantoin: The parent compound with a simpler structure.
5-sec-Butyl-3-(3-(dimethylamino)propyl)hydantoin: Lacks the thio group.
5-sec-Butyl-3-(3-(dimethylamino)propyl)-2-oxo-hydantoin: Contains an oxo group instead of a thio group.
Uniqueness
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- is unique due to the presence of the thio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
86503-14-2 |
|---|---|
分子式 |
C12H23N3OS |
分子量 |
257.40 g/mol |
IUPAC名 |
(5R)-5-[(2R)-butan-2-yl]-3-[3-(dimethylamino)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H23N3OS/c1-5-9(2)10-11(16)15(12(17)13-10)8-6-7-14(3)4/h9-10H,5-8H2,1-4H3,(H,13,17)/t9-,10-/m1/s1 |
InChIキー |
WISIUVFMEVODAQ-NXEZZACHSA-N |
異性体SMILES |
CC[C@@H](C)[C@@H]1C(=O)N(C(=S)N1)CCCN(C)C |
正規SMILES |
CCC(C)C1C(=O)N(C(=S)N1)CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(E)-3-[4-[(carbamoylamino)methyl]anilino]-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid](/img/structure/B12750031.png)

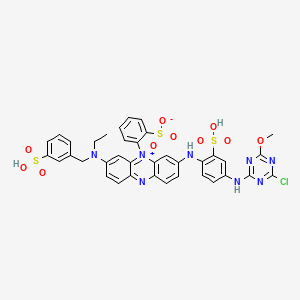
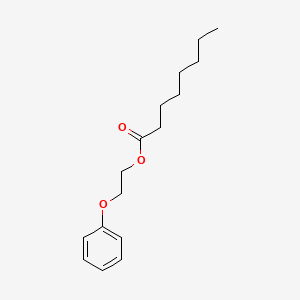

![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
